![molecular formula C8H14O B13458586 {Bicyclo[3.1.1]heptan-3-yl}methanol CAS No. 2919946-84-0](/img/structure/B13458586.png)
{Bicyclo[3.1.1]heptan-3-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{Bicyclo[311]heptan-3-yl}methanol is an organic compound with the molecular formula C8H14O It is a bicyclic alcohol, characterized by a bicyclo[311]heptane framework with a hydroxymethyl group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[3.1.1]heptan-3-yl}methanol typically involves the following steps:
Starting Material: The synthesis often begins with a bicyclo[3.1.1]heptane derivative.
Industrial Production Methods
Industrial production methods for {Bicyclo[31
Análisis De Reacciones Químicas
Types of Reactions
{Bicyclo[3.1.1]heptan-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
{Bicyclo[3.1.1]heptan-3-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {Bicyclo[3.1.1]heptan-3-yl}methanol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Isopinocarveol: A stereoisomer with similar structural features.
Pinocarveol: Another stereoisomer with a different spatial arrangement of atoms.
Myrtanyl Acetate: A compound with a similar bicyclic structure but different functional groups.
Uniqueness
{Bicyclo[3.1.1]heptan-3-yl}methanol is unique due to its specific hydroxymethyl substitution on the bicyclo[3.1.1]heptane framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
2919946-84-0 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
3-bicyclo[3.1.1]heptanylmethanol |
InChI |
InChI=1S/C8H14O/c9-5-8-3-6-1-7(2-6)4-8/h6-9H,1-5H2 |
Clave InChI |
NFAUYJRRCUBLGG-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1CC(C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


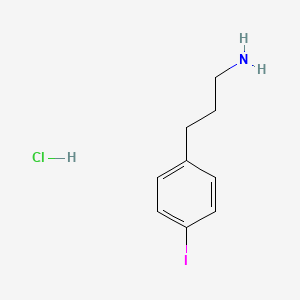
![Tert-butyl 6-(methanesulfonyloxy)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13458510.png)
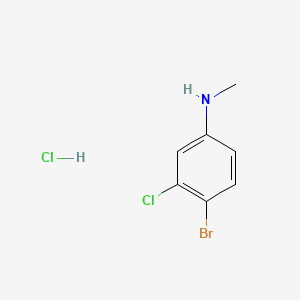
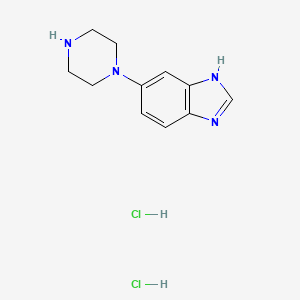
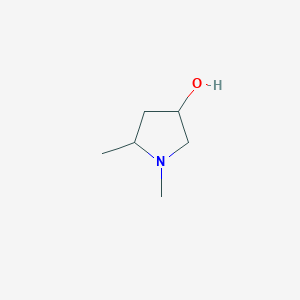
![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-3-yl)urea hydrochloride](/img/structure/B13458537.png)
![Tert-butyl 1-bromo-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13458548.png)
![2-(6,6-Difluorospiro[3.3]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13458554.png)
![2-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13458555.png)
![Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13458560.png)
![tert-butyl N-{[2-(methoxymethyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13458568.png)
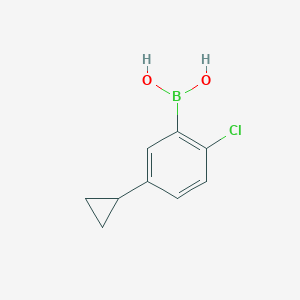

![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13458593.png)
